molecular formula C11H14ClNO B158448 7-Apb hydrochloride CAS No. 286834-86-4

7-Apb hydrochloride

Cat. No.: B158448
CAS No.: 286834-86-4
M. Wt: 211.69 g/mol
InChI Key: OENDNRHBWDLDMM-UHFFFAOYSA-N
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Description

7-APB (hydrochloride), also known as 7-(2-aminopropyl)benzofuran hydrochloride, is a chemical compound categorized as a benzofuran. It is a derivative of the designer drug 6-APB and belongs to the amphetamine and phenethylamine classes. This compound is primarily used as an analytical reference standard in forensic and research applications .

Mechanism of Action

Target of Action

The primary target of 7-APB hydrochloride is the monoamine transporters , specifically the dopamine transporters (DAT), norepinephrine transporters (NET), and serotonin transporters (SERT) . These transporters play a crucial role in regulating the concentrations of their respective neurotransmitters in the synaptic cleft, thereby modulating neuronal signaling .

Mode of Action

This compound acts as a substrate-type releaser at DAT, NET, and SERT . This means that it enters the presynaptic neuron via these transporters and triggers the release of the neurotransmitters dopamine, norepinephrine, and serotonin into the synaptic cleft . This action is similar to the mechanism of action of 3,4-methylenedioxyamphetamine (MDA) and 3,4-methylenedioxymethamphetamine (MDMA) . This compound is more potent than mda and mdma at evoking transporter-mediated release .

Biochemical Pathways

The release of dopamine, norepinephrine, and serotonin into the synaptic cleft by this compound affects multiple biochemical pathways. These neurotransmitters bind to their respective receptors on the postsynaptic neuron, triggering a cascade of intracellular events that can alter neuronal excitability, gene expression, and other cellular processes

Pharmacokinetics

Its potency at the monoamine transporters suggests that it is likely to be readily absorbed and distributed in the body

Result of Action

The release of dopamine, norepinephrine, and serotonin by this compound can have various molecular and cellular effects. For example, increased dopamine levels can enhance reward-related behaviors and motor activity, while increased serotonin levels can modulate mood, appetite, and other functions . The specific effects would depend on the dose of this compound and the individual’s physiological state .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-APB (hydrochloride) typically involves the reaction of 2,3-dihydrobenzofuran with a suitable amine, such as 2-aminopropane, under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified and converted to its hydrochloride salt form .

Industrial Production Methods

Industrial production of 7-APB (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically produced in specialized facilities equipped to handle controlled substances .

Chemical Reactions Analysis

Types of Reactions

7-APB (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

7-APB (hydrochloride) has several scientific research applications, including:

Comparison with Similar Compounds

7-APB (hydrochloride) is often compared with other benzofuran derivatives such as 5-APB and 6-APB. These compounds share similar chemical structures and pharmacological profiles but differ in their potency and specific effects on monoamine transporters. For example:

Conclusion

7-APB (hydrochloride) is a versatile compound with significant applications in scientific research. Its unique chemical properties and interactions with monoamine transporters make it a valuable tool in the study of neurotransmitter systems and the development of new psychoactive substances.

Properties

IUPAC Name

1-(1-benzofuran-7-yl)propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO.ClH/c1-8(12)7-10-4-2-3-9-5-6-13-11(9)10;/h2-6,8H,7,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OENDNRHBWDLDMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC2=C1OC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201347748
Record name 1-(1-Benzofuran-7-yl)-2-propanamine hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201347748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

286834-86-4
Record name 7-Apb hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0286834864
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(1-Benzofuran-7-yl)-2-propanamine hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201347748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-APB HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0N5YA5L987
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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